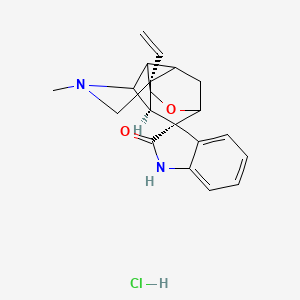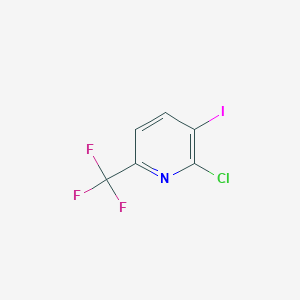
2-Chloro-3-iodo-6-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Chloro-3-iodo-6-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate .
Synthesis Analysis
The synthesis of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine involves a stepwise liquid-phase/vapor–phase process. The compound 2-chloro-5-(chloromethyl)pyridine is chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine is C₆H₂ClF₃IN . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine are typically associated with the synthesis of other compounds. For instance, it can be used as a reagent in the synthesis of aminoisoindoles .Physical And Chemical Properties Analysis
2-Chloro-3-iodo-6-(trifluoromethyl)pyridine has a molecular weight of 307.439 g/mol and a melting point of 35 °C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Agrochemical Industry
2-Chloro-3-iodo-6-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives, particularly those with the trifluoromethylpyridine (TFMP) group, are extensively used in crop protection. More than 20 new TFMP-containing agrochemicals have been introduced to the market, with applications ranging from pest control to herbicide action .
Pharmaceutical Development
In the pharmaceutical sector, several drugs containing the TFMP moiety have been approved, and many more are undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activities of these compounds .
Synthesis of FDA-Approved Drugs
The compound’s derivatives have been utilized in the synthesis of FDA-approved drugs. Over the past two decades, drugs featuring the trifluoromethyl group have shown a wide range of pharmacological activities, making them significant in the treatment of various diseases and disorders .
Veterinary Products
Similar to its applications in human pharmaceuticals, TFMP derivatives are also used in the veterinary industry. The introduction of the TFMP group into veterinary drugs has led to the approval of new treatments for animals .
Organic Synthesis Intermediates
2-Chloro-3-iodo-6-(trifluoromethyl)pyridine: serves as an intermediate in organic synthesis. It can be used to prepare complex molecules, such as 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, which have applications in various chemical reactions .
Fungicidal Activity
The trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity compared to other derivatives. This makes them valuable in the development of new fungicides with enhanced efficacy .
Mecanismo De Acción
Target of Action
Trifluoromethylpyridines, a class of compounds to which 2-chloro-3-iodo-6-(trifluoromethyl)pyridine belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, depending on their specific structural motifs .
Mode of Action
Trifluoromethylpyridines are known to interact with their targets through a combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are often used in the synthesis of agrochemicals and pharmaceuticals, suggesting they may play a role in a variety of biochemical pathways .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their lipophilicity and electronegativity, can significantly impact their pharmacokinetic behavior .
Result of Action
Trifluoromethylpyridines are known to exhibit a range of biological activities due to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine. For instance, the compound is light-sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition . Furthermore, the biological activity of fluorinated compounds like 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine can be influenced by environmental factors .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDHZJUOSNEOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447820 | |
| Record name | 2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205240-59-1 | |
| Record name | 2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


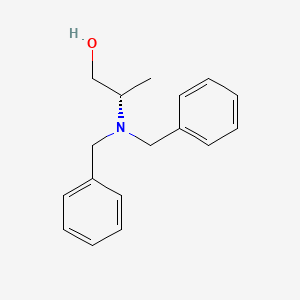

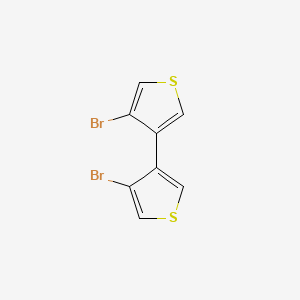
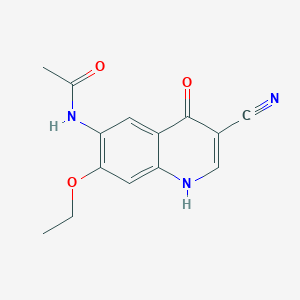
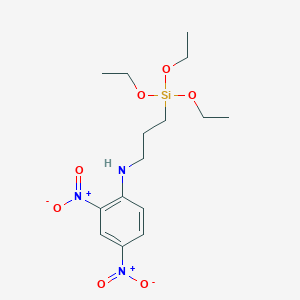


![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)
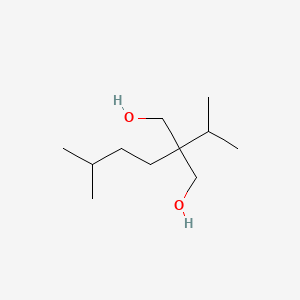
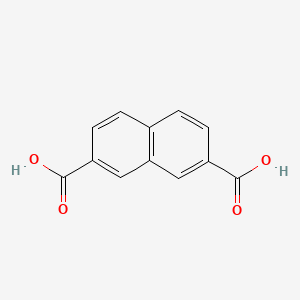

![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)
